Neuroleptic Antagonism: Benzyloxyguanidine (RP 13958) Reverses Chlorpromazine-Induced Hyperglycaemia Without Intrinsic Stimulant Activity, in Contrast to N-Benzylguanidines
Benzyloxyguanidine (RP 13958) was evaluated for its ability to antagonise the hyperglycaemic and plasma free fatty acid (FFA)-elevating effects of chlorpromazine in female Sprague-Dawley rats. The compound prevented chlorpromazine-induced metabolic disturbance at doses that did not produce intrinsic CNS stimulation, a profile distinct from N-benzyl-N-methylguanidine, which in parallel studies exhibited direct sympathomimetic behavioural activation. This differentiation is qualitative but mechanistically significant: benzyloxyguanidine acts as a functional antagonist of neuroleptic-induced metabolic effects without the confounding stimulant liability that limits the interpretability of N-alkylguanidine analogues [1]. The comparator here is the broader class of N-alkyl- and N-benzylguanidines, which show direct amine-like stimulant activity in mice at doses near the therapeutic range [1].
| Evidence Dimension | Antagonism of chlorpromazine-induced hyperglycaemia and plasma FFA elevation |
|---|---|
| Target Compound Data | Prevents chlorpromazine-induced blood glucose and FFA increase at behaviourally silent doses (exact mg/kg values not digitised from 1967 paper) |
| Comparator Or Baseline | N-Benzyl-N-methylguanidine and related N-alkylguanidines: exhibit intrinsic stimulant activity at doses close to those required for adrenergic neurone blockade reversal |
| Quantified Difference | Qualitative differentiation: benzyloxyguanidine lacks intrinsic CNS stimulant properties at pharmacologically active doses, whereas N-alkylguanidine comparators show dose-limiting behavioural activation |
| Conditions | In vivo: female Sprague-Dawley rats (average weight 150 g ± 5 g); chlorpromazine-induced metabolic perturbation model; Med. Pharmacol. Exp. 1967, 17, 25–32 |
Why This Matters
For researchers studying neuroleptic-induced metabolic side effects or screening for antipsychotic adjuncts, this compound provides a unique tool that decouples metabolic antagonism from psychostimulant confounds – a differentiation critical for assay interpretability.
- [1] Jori, A.; Bianchetti, A. Effect of Benzyloxyguanidine (13958 RP) on the Increase of Blood Glucose and Plasma Free Fatty Acids Induced by Various Drugs in Rats. Med. Pharmacol. Exp. 1967, 17, 25–32. DOI: 10.1159/000137051. View Source
